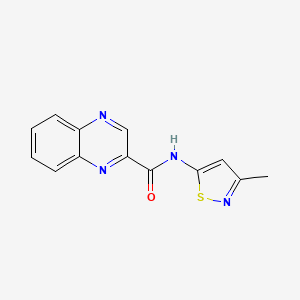

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

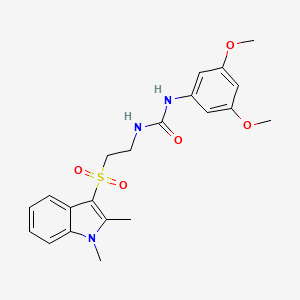

“N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide” is a compound with the molecular formula C13H10N4OS and a molecular weight of 270.31. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been used in various pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of “N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide” includes a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms . The compound also contains a carboxamide group and a methylisothiazolyl group attached to the quinoxaline core.Aplicaciones Científicas De Investigación

Anticancer and Antiproliferative Activity

Quinoxaline derivatives have shown significant anticancer and antiproliferative activities . They have been tested for cytotoxicity in MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer cell line), and SF-268 (CNS cancer cell line) .

Antimicrobial Activity

Quinoxaline derivatives have demonstrated antimicrobial properties . They have been found to be effective against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Quinoxaline derivatives have been studied for their anticonvulsant activities . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders.

Antituberculosis Activity

Quinoxaline derivatives have shown potential in the treatment of tuberculosis . This is particularly important given the rise of drug-resistant strains of tuberculosis.

Antimalarial Activity

Quinoxaline derivatives have been synthesized and tested for antimalarial activity . This is crucial in the ongoing fight against malaria, a disease that affects millions of people worldwide.

Anti-leishmanial Activity

Quinoxaline derivatives have demonstrated anti-leishmanial activity . Leishmaniasis is a parasitic disease that is caused by the Leishmania parasite.

Anti-HIV Activity

Quinoxaline derivatives have shown potential as anti-HIV agents . This is a significant area of research given the global impact of HIV/AIDS.

Anti-inflammatory Activity

Quinoxaline derivatives have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Direcciones Futuras

Quinoxaline derivatives, including “N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide”, have shown potential in various pharmacological applications . Future research could focus on further exploring these applications, improving the synthesis methods, and investigating the compound’s mechanism of action .

Mecanismo De Acción

Target of Action

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

It’s worth noting that quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .

Biochemical Pathways

Given the wide range of biological activities exhibited by quinoxaline derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .

Propiedades

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c1-8-6-12(19-17-8)16-13(18)11-7-14-9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKFGYJSWPWHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2867709.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2867715.png)

![ethyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2867716.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B2867720.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2867721.png)

![N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine](/img/structure/B2867723.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-ethoxybenzamide](/img/structure/B2867724.png)